molecular formula C3H7NO5S B8525903 Acrylamide sulphate CAS No. 18185-97-2

Acrylamide sulphate

Cat. No. B8525903
CAS RN: 18185-97-2
M. Wt: 169.16 g/mol
InChI Key: SGLDQLCVBBVVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04408073

Procedure details

80 g N-(N',N',2',2'-tetramethylaminopropyl)-acrylamide was dissolved in 386 g water and acidified with 100 g 20% sulfuric acid. After addition of 100 g acrylamide, the solution was heated to 55° C. and polymerization was initiated with 80 mg azobisisobutyronitrile. After being allowed to stand for 3 hours, the gel-like copolymerization product was comminuted, dried and ground to give a white powder.
[Compound]
Name
N-(N',N',2',2'-tetramethylaminopropyl)-acrylamide
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
386 g
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[C:6]([NH2:10])(=[O:9])[CH:7]=[CH2:8].N(C(C)(C)C#N)=NC(C)(C)C#N>O>[OH:4][S:1]([OH:5])(=[O:3])=[O:2].[C:6]([NH2:10])(=[O:9])[CH:7]=[CH2:8] |f:4.5|

Inputs

Step One
Name
N-(N',N',2',2'-tetramethylaminopropyl)-acrylamide
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
386 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Four
Name
Quantity
80 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
the gel-like copolymerization product
CUSTOM
Type
CUSTOM
Details
was comminuted
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a white powder

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OS(=O)(=O)O.C(C=C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.